Acetic acid, (pyrazinyloxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (pyrazinyloxy)-, ethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (pyrazinyloxy)-, ethyl ester typically involves the esterification reaction between acetic acid and an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is as follows:
CH3COOH+CH3CH2OH→CH3COOCH2CH3+H2O
In industrial settings, the production of esters can also involve the use of acid chlorides or anhydrides reacting with alcohols .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (pyrazinyloxy)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into acetic acid and ethanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (pyrazinyloxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, (pyrazinyloxy)-, ethyl ester involves nucleophilic acyl substitution reactions. The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, leading to the formation of various products depending on the reaction conditions . The esterification and hydrolysis reactions are reversible and involve the formation and breaking of the ester bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester derived from acetic acid and ethanol, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Acetic acid, (pyrazinyloxy)-, ethyl ester is unique due to the presence of the pyrazine ring, which imparts distinct chemical properties and potential biological activities. The pyrazine moiety can interact with various biological targets, making this ester a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
396097-56-6 |
---|---|
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
ethyl 2-pyrazin-2-yloxyacetate |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-13-7-5-9-3-4-10-7/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
SUKBZWKVBULYGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.